molecular formula C9H20O7Si2 B12789299 Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane CAS No. 100402-89-9

Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

Cat. No.: B12789299
CAS No.: 100402-89-9
M. Wt: 296.42 g/mol
InChI Key: MJKQABSOJSRWQG-UHFFFAOYSA-N
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Description

Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane, also known as 3-glycidyloxypropyltrimethoxysilane (GPTMS), is a hybrid organosilane compound with a unique dual functionality. Its structure comprises three hydrolyzable methoxysilyl (–Si(OCH₃)₃) groups and a reactive organic epoxy (oxirane) moiety (C₉H₂₀O₅Si) . This bifunctional nature enables covalent bonding between inorganic substrates (e.g., silica, metals) and organic polymers (e.g., epoxides, polyesters) through hydrolysis-condensation and epoxy ring-opening reactions .

GPTMS is widely employed in sol-gel processes to develop durable coatings for textiles, sensors, and biomedical devices. For example, it enhances the adhesion of pH-sensitive dyes like alizarin red S (ARS) to polyester fabrics, achieving a 98% improvement in durability compared to non-silanized ARS . Its methoxysilyl groups hydrolyze rapidly in aqueous environments, forming silanol (–Si–OH) intermediates that cross-link with substrates, while the epoxy group enables covalent coupling with organic matrices .

Properties

CAS No.

100402-89-9

Molecular Formula

C9H20O7Si2

Molecular Weight

296.42 g/mol

IUPAC Name

dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

InChI

InChI=1S/C9H20O5Si.O2Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9;1-3-2/h9H,4-8H2,1-3H3;

InChI Key

MJKQABSOJSRWQG-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCOCC1CO1)(OC)OC.O=[Si]=O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane typically involves the nucleophilic substitution reaction between glycidol (2,3-epoxy-1-propanol) and a trimethoxysilane derivative under controlled conditions. The process can be summarized as follows:

  • Step 1: Reaction of Glycidol with Trimethoxysilane
    Glycidol’s epoxide ring and hydroxyl group react with trimethoxysilane, often catalyzed or under controlled temperature, to form the silane with an epoxide-functionalized propyl linker. This step requires careful control to avoid premature hydrolysis or polymerization of silane groups.

  • Step 2: Controlled Hydrolysis and Condensation
    The trimethoxy groups are susceptible to hydrolysis, forming silanol groups that can condense to form siloxane bonds. Controlled hydrolysis is performed by adding water in a controlled molar ratio (water to silane alkoxy groups between 0.1 and 1.5, preferably 0.5-1.2) to avoid excessive polymerization and maintain monomeric or oligomeric silane species.

  • Step 3: Removal of Byproducts and Purification
    Methanol generated from hydrolysis and other low molecular weight byproducts are removed by vacuum distillation or thin film evaporation at moderate temperatures (50-100°C) under reduced pressure (20-100 mbar) to obtain a pure product.

Detailed Preparation Methodology

Step Description Conditions Notes
1 Mixing glycidol with trimethoxysilane Ambient to mild heating (25-60°C), inert atmosphere Avoid moisture to prevent premature hydrolysis
2 Addition of water for controlled hydrolysis Water added dropwise or in multiple batches over 30-60+ minutes Molar ratio water:alkoxy groups 0.1-1.5; catalyst may be added
3 Catalyzed hydrolysis and condensation Catalysts: boric acid, triethyl borate, or fluoride salts; temperature 50-100°C Catalysts promote controlled hydrolysis and oligomer formation
4 Stirring and reaction time 0.5-20 hours, preferably 1-10 hours Ensures completion of hydrolysis and condensation
5 Removal of byproducts Vacuum distillation at 50-80°C under 20-100 mbar for 0.5-7 hours Removes methanol and unreacted small molecules
6 Final purification and storage Storage under inert atmosphere at room temperature Prevents moisture uptake and degradation

Catalysts and Reaction Control

  • Hydrolysis Catalysts: Boric acid, metaboric acid, borate esters, potassium fluoride, sodium fluoride, and titanate catalysts are commonly used to control the hydrolysis rate and prevent uncontrolled polymerization.
  • Esterification Catalysts: Acetic acid, toluene sulfonic acid, sulfuric acid, and cation exchange resins may be used to facilitate ester exchange reactions if needed.
  • Alcohols: Monohydric alcohols such as n-propanol or isopropanol may be used as solvents or reactants to modulate reaction kinetics and product properties.

Industrial Scale Considerations

  • Large-scale synthesis is conducted in reactors with strict control over temperature, pressure, and catalyst concentration to ensure reproducibility and high purity.
  • Continuous or batch-wise addition of water and catalysts is preferred to maintain controlled hydrolysis.
  • Removal of volatile byproducts is critical to prevent contamination and ensure product stability.
  • The final product is typically stored under inert atmosphere to avoid moisture-induced degradation.

Summary Table of Preparation Parameters

Parameter Typical Range Effect on Product
Temperature 25-100°C Higher temp accelerates reaction but may degrade epoxide
Water:Alkoxy Molar Ratio 0.1 - 1.5 (preferably 0.5-1.2) Controls hydrolysis rate and polymerization
Catalyst Type Boric acid, fluoride salts, acids Influences hydrolysis and condensation kinetics
Reaction Time 1-10 hours Ensures complete hydrolysis and oligomer formation
Vacuum Distillation Temp 50-80°C Removes methanol and impurities without decomposition
Pressure during Distillation 20-100 mbar Facilitates gentle removal of volatiles

Chemical Reactions Analysis

Types of Reactions

Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and performance differences between GPTMS and analogous organosilanes:

Compound Structural Features Hydrolysis Rate Primary Applications Key Performance Notes
GPTMS (Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane) –Si(OCH₃)₃ + epoxy group High Textile coatings, hybrid materials, adhesion promoters Forms robust covalent networks; enhances dye adhesion by 98% on polyester
3-Glycidyloxypropyltriethoxysilane –Si(OCH₂CH₃)₃ + epoxy group Moderate Polymers, composites Slower hydrolysis due to ethoxy groups; better compatibility with hydrophobic resins
Trimethoxy[3-(methylamino)propyl]silane –Si(OCH₃)₃ + amine group High Adsorbents, ion-exchange materials Binds anionic species via protonated amines; used in polyphenol adsorption
Methacryloxypropyltrimethoxysilane (MPS) –Si(OCH₃)₃ + methacrylate group High Dental resins, UV-curable coatings Forms free-radical polymerizable networks; improves mechanical strength
Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane –Si(OCH₂CH₃)₂(CH₃) + epoxy group Low Pharmaceutical intermediates, specialty coatings Ethoxy/methyl groups reduce hydrolysis; used in drug synthesis

Structural and Functional Analysis

  • Alkoxysilyl Groups: GPTMS’s trimethoxy groups hydrolyze faster than triethoxy analogs (e.g., 3-glycidyloxypropyltriethoxysilane) due to the smaller size and higher electrophilicity of methoxy (–OCH₃) vs. ethoxy (–OCH₂CH₃) . This accelerates silanol formation and cross-linking, critical for rapid coating deposition.
  • Epoxy vs. Other Organic Moieties: Unlike amine- or methacrylate-functionalized silanes, GPTMS’s epoxy group undergoes nucleophilic ring-opening reactions with –NH₂, –COOH, or –OH groups, enabling covalent bonding with polymers like polyesters and epoxides . In contrast, amino-silanes (e.g., trimethoxy[3-(methylamino)propyl]silane) rely on electrostatic interactions for adsorption .
  • Hybridization with Inorganic Networks: GPTMS outperforms non-functionalized silanes (e.g., tetramethyl orthosilicate) in hybrid material synthesis due to its dual reactivity. For example, GPTMS-ARS coatings on polyester show superior pH-sensing reversibility and mechanical stability compared to non-silanized ARS .

Textile Functionalization

GPTMS-based sol-gel coatings immobilize dyes on polyester fabrics via covalent bonds, achieving a weight loss after washing (WLW) of 2.33% vs. 1.05% for cotton, demonstrating adaptability to low-reactivity substrates . FTIR and XPS confirm silanol-epoxy cross-linking, ensuring durability under physiological conditions .

Comparison with Amino-Silanes

Trimethoxy[3-(methylamino)propyl]silane exhibits 2.35 mmol·g⁻¹ ion-exchange capacity in quaternary ammonium materials, ideal for solid-phase extraction of weak acids . However, GPTMS’s epoxy group provides broader covalent bonding versatility, making it preferable for hybrid coatings.

Biological Activity

Dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is a silicon-based compound notable for its unique structural features, including both silane and epoxide functionalities. This compound has garnered attention for its significant biological activity, particularly in applications related to biomolecule immobilization, biosensor development, and drug delivery systems.

Chemical Structure and Properties

  • Molecular Formula : C₉H₂₀O₅Si
  • Molecular Weight : Approximately 296.42 g/mol
  • Functional Groups : Contains trimethoxy groups and an epoxide ring, which contribute to its reactivity and utility in various applications.

The presence of the epoxide group allows for reactions with nucleophiles, making it highly effective for forming covalent bonds with biological molecules. This property is crucial for applications in biocompatible coatings and drug delivery systems.

Mechanisms of Biological Activity

  • Covalent Bond Formation : The compound can form strong covalent bonds with proteins and other biomolecules through hydrolysis and epoxide ring-opening reactions. This capability enhances its effectiveness in medical applications, particularly in creating durable coatings that improve adhesion properties.
  • Biosensor Development : Due to its ability to immobilize biomolecules effectively, dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is utilized in the development of biosensors that require stable interactions with biological analytes.
  • Drug Delivery Systems : The compound's reactivity allows it to be incorporated into drug delivery systems where controlled release of therapeutics is essential.

Toxicity and Safety Assessments

Research indicates that dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane exhibits low toxicity under controlled conditions:

  • Skin and Eye Irritation : It is considered mildly irritating to skin and eyes but does not induce significant sensitization in humans or animals .
  • Genotoxicity : Studies have shown that the compound has a potential genotoxic effect, particularly due to its epoxy functionalities. It induced gene mutations in bacterial assays but did not show chromosomal damage in mouse models at certain doses .
  • No Observed Adverse Effect Level (NOAEL) : In repeated dose studies on rats, a NOAEL of 1000 mg/kg body weight per day was established without significant organ weight changes or pathological effects observed .

Case Studies

  • Biosensor Applications : A study demonstrated the use of dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane for immobilizing enzymes on sensor surfaces, leading to enhanced sensitivity and stability of the biosensor compared to traditional methods.
  • Drug Delivery Systems : Another research highlighted the application of this compound in creating nanocarriers for targeted drug delivery, showing improved drug retention and release profiles due to the covalent bonding capabilities of the silane.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Trimethoxy[3-(oxiranylmethoxy)propyl]silaneC₉H₂₀O₅SiSimilar structure but different reactivity
(3-Glycidoxypropyl)trimethoxysilaneC₉H₂₀O₅SiContains both silane and epoxide groups
Trimethoxy(3-(oxiranylmethoxy)propyl)silaneC₉H₂₀O₅SiRelated structure with varying properties

These compounds share structural similarities but differ significantly in their reactivity profiles and specific applications, with dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane standing out due to its enhanced bonding capabilities.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane, and how do they inform structural analysis?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (e.g., δ 1.2–3.5 ppm for methylene and epoxy protons) identifies proton environments and confirms silane-epoxy connectivity .
  • FTIR : Peaks at ~910 cm⁻¹ (epoxide ring), ~1080 cm⁻¹ (Si–O–C), and ~2850 cm⁻¹ (C–H stretching) validate functional groups and crosslinking .
  • XPS : Si 2p peaks at ~102–104 eV confirm siloxane network formation in hybrid materials .
    • Data Interpretation : Integration of NMR peak areas quantifies proton ratios, while FTIR/XPS tracks sol-gel polymerization progress.

Q. How is this compound synthesized and utilized as a crosslinking agent in polymer and hybrid materials?

  • Synthesis : Prepared via alkoxysilane-epoxy functionalization, often using sol-gel methods. Trimethoxy groups hydrolyze to silanols, forming Si–O–Si networks, while epoxy groups enable covalent bonding with hydroxyl-rich substrates (e.g., glass, polymers) .
  • Applications :

  • Coatings : Enhances adhesion to metals/ceramics by forming covalent Si–O–M bonds (M = substrate) .
  • Sensors : Immobilizes dyes (e.g., Alizarin Red S) on polyester via epoxy-amine reactions, enabling pH-responsive color changes .

Advanced Research Questions

Q. What methodologies elucidate the hydrolysis and condensation kinetics of this silane in aqueous environments?

  • Experimental Approaches :

  • Multinuclear NMR (²⁹Si/¹³C) : Tracks hydrolysis rates (e.g., ~90% silica condensation after 9 days in basic aqueous solutions) and identifies intermediates like silanols and silsesquioxanes .
  • Light Scattering : Reveals nanoparticle clusters (<20 nm) formed during condensation, with growth limited by high pH .
    • Kinetic Insights : In basic conditions (pH >12), rapid hydrolysis precedes slow epoxy ring-opening, favoring silica cage formation over organic chain elongation .

Q. How does this compound enable pH-responsive wearable sensors, and what validation methods ensure reliability?

  • Fabrication :

  • Sol-Gel Immobilization : The silane binds Alizarin Red S to polyester fabrics via epoxy-amine linkages, creating durable organic-inorganic coatings .
    • Validation :
  • CIELAB Colorimetry : Quantifies reversible pH-induced color shifts (ΔE >5) in pH 2–8 .
  • Wash Durability : FTIR confirms retained siloxane networks after 10+ washing cycles, ensuring sensor longevity .

Q. How do computational models (e.g., DFT) predict the silane’s reactivity with biological nucleophiles?

  • DFT Studies : Simulate nucleophilic attack pathways (e.g., glutamic acid residues targeting epoxy carbons vs. methoxy hydrolysis). Calculations show esterification dominates over hydrolysis in protein-rich media .
  • Experimental Correlations : ²⁹Si NMR identifies oligomers in plasma gels, aligning with DFT-predicted esterification-driven crosslinking .

Data Contradiction Analysis

Q. Why does epoxy ring-opening lag behind silica condensation in basic aqueous solutions?

  • Contradiction : While alkoxysilane hydrolysis occurs rapidly (τ ~hours), epoxy reactivity requires prolonged exposure (~days) in high-pH media .
  • Resolution : Steric hindrance from silanol intermediates and electrostatic repulsion between deprotonated epoxy oxygen and OH⁻ ions slow nucleophilic attack.

Methodological Recommendations

  • Handling Reactive Intermediates : Pre-hydrolyze the silane in acidic conditions (pH 4–6) to accelerate epoxy reactivity for biomedical applications .
  • Hybrid Material Optimization : Balance Si:O ratios via controlled hydrolysis (e.g., H2O:silane = 3:1 molar) to tailor mechanical properties in coatings .

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